

# Application Note: Immobilization of GSK Peptide for Surface Plasmon Resonance Analysis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a significant target for drug discovery. Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time analysis of biomolecular interactions. A crucial step in SPR analysis is the stable immobilization of one of the binding partners (the ligand) onto the sensor chip surface to study the interaction of the other partner (the analyte). This application note provides detailed protocols for the immobilization of a Glycogen Synthase Kinase (GSK) peptide substrate for SPR analysis, enabling the study of its interaction with GSK-3 kinase or potential inhibitors. Two common and effective immobilization strategies, amine coupling and biotin-streptavidin capture, are described in detail.

### **Featured Interaction**

This application note uses the interaction between a phosphorylated peptide derived from the Wnt co-receptor LRP6 and GSK-3 $\beta$  as a model system. In the Wnt/ $\beta$ -catenin signaling pathway, the phosphorylation of LRP6 creates docking sites for Axin, leading to the recruitment of GSK-3 $\beta$  and subsequent inhibition of  $\beta$ -catenin phosphorylation.[1] A dually phosphorylated LRP6 peptide has been shown to competitively inhibit GSK-3 $\beta$  with an apparent inhibition constant (Ki) of 13  $\mu$ M.[2][3]



Ligand: Phosphorylated LRP6 peptide (pLRP6p) Sequence: NPPPpSPApTERSH Analyte

Example: Recombinant GSK-3β

## **Data Presentation**

The following tables summarize representative quantitative data that can be obtained from an SPR analysis of the pLRP6p peptide and GSK-3 $\beta$  interaction.

Table 1: Immobilization Levels for pLRP6p Peptide

Immobilization Method	Sensor Chip	Ligand Concentration	Achieved Immobilization Level (RU)
Amine Coupling	CM5	50 μg/mL in 10 mM Sodium Acetate, pH 4.5	~1500
Biotin-Streptavidin Capture	SA (Streptavidin)	10 μg/mL in HBS-EP+ Buffer	~1200

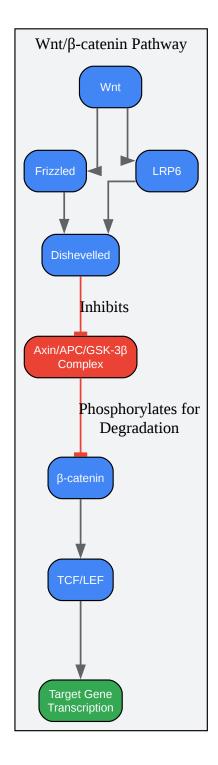
Table 2: Kinetic and Affinity Data for GSK-3ß Binding to Immobilized pLRP6p Peptide

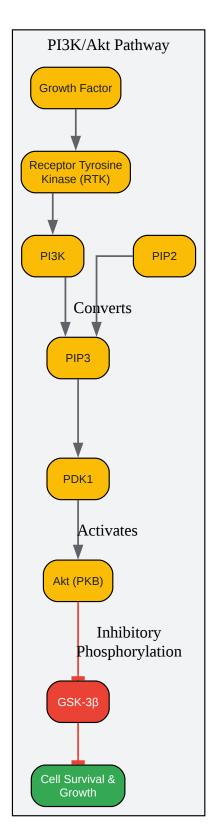
Analyte	Association Rate Constant (ka) (M <sup>-1</sup> s <sup>-1</sup> )	Dissociation Rate Constant (kd) (s <sup>-1</sup> )	Equilibrium Dissociation Constant (KD) (µM)
GSK-3β	1.5 x 10 <sup>3</sup>	2.0 x 10 <sup>-2</sup>	13.3

## **Signaling Pathway**

Glycogen Synthase Kinase 3 (GSK-3) is a key regulator in multiple signaling pathways. The diagram below illustrates the central role of GSK-3 in the Wnt/ $\beta$ -catenin and PI3K/Akt signaling pathways. In the absence of a Wnt signal, GSK-3 phosphorylates  $\beta$ -catenin, targeting it for degradation. The PI3K/Akt pathway, often activated by growth factors, leads to the inhibitory phosphorylation of GSK-3, thereby promoting cell survival and proliferation.







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**GSK-3 Signaling Pathways** 



## **Experimental Protocols**

# Protocol 1: Amine Coupling Immobilization of pLRP6p Peptide

This protocol describes the covalent immobilization of the pLRP6p peptide to a CM5 sensor chip via its primary amine groups.

#### Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
- pLRP6p peptide
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
- · Syringes and vials for SPR instrument

#### Procedure:

- System Preparation: Prime the SPR instrument with running buffer to obtain a stable baseline.
- Peptide Preparation: Dissolve the pLRP6p peptide in the immobilization buffer to a final concentration of 50  $\mu g/mL$ .
- Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 μL/min to activate the carboxymethyl groups.



- Peptide Immobilization: Inject the pLRP6p peptide solution over the activated surface until
  the desired immobilization level (e.g., ~1500 RU) is reached.
- Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes at 10  $\mu$ L/min to deactivate any remaining active esters on the surface.
- Stabilization: Wash the surface with running buffer until a stable baseline is achieved. A
  reference flow cell should be prepared by performing the activation and deactivation steps
  without peptide injection.

# Protocol 2: Biotin-Streptavidin Capture of Biotinylated pLRP6p Peptide

This protocol describes the high-affinity capture of a biotinylated pLRP6p peptide on a streptavidin (SA) coated sensor chip.

#### Materials:

- SPR instrument
- · SA sensor chip
- Biotinylated pLRP6p peptide
- Running Buffer: HBS-EP+
- Regeneration Buffer: 1 M NaCl, 50 mM NaOH (if necessary and compatible with the peptide)
- Syringes and vials for SPR instrument

### Procedure:

- System Preparation: Prime the instrument with running buffer.
- Peptide Preparation: Dissolve the biotinylated pLRP6p peptide in running buffer to a final concentration of 10  $\mu g/mL$ .

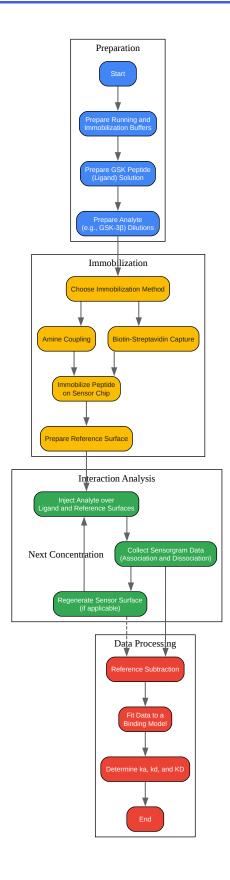


- Peptide Capture: Inject the biotinylated pLRP6p peptide solution over the SA sensor chip surface at a low flow rate (e.g., 5 μL/min) until the desired capture level (e.g., ~1200 RU) is achieved.
- Stabilization: Wash the surface with running buffer to remove any non-specifically bound peptide and to obtain a stable baseline. A reference flow cell should be left unmodified or used to capture an irrelevant biotinylated molecule to account for non-specific binding.

## **Experimental Workflow**

The following diagram illustrates the general workflow for an SPR experiment involving the immobilization of a **GSK peptide** and the subsequent analysis of its interaction with an analyte.





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SPR Experimental Workflow



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### References

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